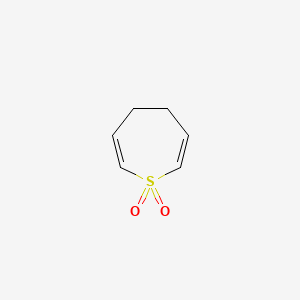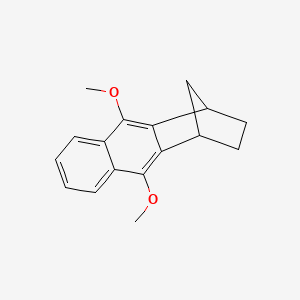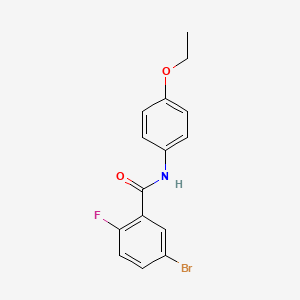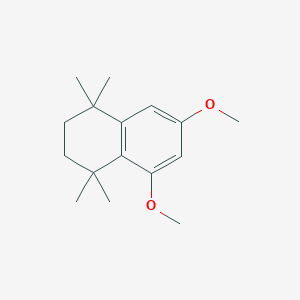
4,5-Dihydrothiepin 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dihydrothiepin 1,1-dioxide is a heterocyclic compound with the molecular formula C6H8O2S It is a sulfone derivative of thiepin, characterized by a seven-membered ring containing sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrothiepin 1,1-dioxide typically involves the reaction between sulfur dioxide and vinyldiazomethane. This reaction yields the desired compound through a probable mechanism involving the formation of intermediate episulphones . The reaction conditions generally require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained efficiently .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dihydrothiepin 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfoxides and sulfones, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted thiepin derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-Dihydrothiepin 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4,5-Dihydrothiepin 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with enzymes and receptors involved in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiepin: The parent compound of 4,5-Dihydrothiepin 1,1-dioxide, lacking the sulfone group.
1,2,4-Benzothiadiazine 1,1-dioxide: A related compound with a similar sulfone group but a different ring structure.
4,5-Dihydro-3-methylthiophene 1,1-dioxide: Another sulfone derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of both sulfur and oxygen atoms. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
29520-87-4 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
4,5-dihydrothiepine 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c7-9(8)5-3-1-2-4-6-9/h3-6H,1-2H2 |
InChI-Schlüssel |
FAQFAFHVYALEBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CS(=O)(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)

![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)









![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
